6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one
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Overview
Description
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one is a fluorinated heterocyclic compound It features a spiro connection between a chroman ring and a cyclobutanone ring, with fluorine atoms at the 6 and 8 positions of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chroman Ring: Starting from a suitable phenol derivative, the chroman ring is formed through cyclization reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Spirocyclization: The final step involves the formation of the spiro connection with the cyclobutanone ring, often using cyclization agents and catalysts.
Industrial Production Methods
Industrial production of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluorochroman-4-one: Lacks the spirocyclobutanone ring, resulting in different chemical properties.
6,8-Difluorospiro[chroman-2,1’-cyclopentan]-4-one: Features a cyclopentanone ring instead of a cyclobutanone ring, affecting its reactivity and applications.
Uniqueness
6,8-Difluorospiro[chroman-2,1’-cyclobutan]-4-one is unique due to its spirocyclic structure and the presence of fluorine atoms, which confer specific chemical and biological properties
Biological Activity
6,8-Difluorospiro[chroman-2,1'-cyclobutan]-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design.
The compound exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied as an aldose reductase inhibitor , which plays a crucial role in the management of diabetic complications by preventing the accumulation of sorbitol in tissues .
Therapeutic Applications
Research indicates that this compound may have applications in treating conditions such as:
- Diabetes-related complications : By inhibiting aldose reductase, it helps manage diabetic neuropathy and cataracts.
- Neurodegenerative diseases : Its potential to modulate pathways involved in neurodegeneration positions it as a candidate for further research in Alzheimer's and Parkinson's diseases .
Case Study 1: Aldose Reductase Inhibition
A study demonstrated that derivatives of this compound effectively inhibited aldose reductase activity in vitro. The results showed a significant reduction in sorbitol levels in cultured retinal cells exposed to high glucose concentrations. This suggests its potential use in preventing diabetic retinopathy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound against amyloid-beta toxicity. The findings indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. This highlights its dual role in both metabolic and neurodegenerative disorders.
Data Table: Biological Activity Overview
Biological Activity | Mechanism | Therapeutic Implications |
---|---|---|
Aldose Reductase Inhibition | Inhibition of sorbitol accumulation | Management of diabetic complications |
Neuroprotection | Modulation of amyloid-beta pathways | Potential treatment for Alzheimer's |
Antioxidant Activity | Scavenging free radicals | Protection against oxidative stress |
Properties
Molecular Formula |
C12H10F2O2 |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
6,8-difluorospiro[3H-chromene-2,1'-cyclobutane]-4-one |
InChI |
InChI=1S/C12H10F2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2 |
InChI Key |
SABHBVCLZWJGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)F)F |
Origin of Product |
United States |
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